1-(3-Iodobenzoyl)piperidin-4-one
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Overview
Description
1-(3-Iodobenzoyl)piperidin-4-one is a chemical compound characterized by its iodine-substituted benzoyl group attached to a piperidin-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodobenzoyl)piperidin-4-one can be synthesized through several methods, including the reaction of 3-iodobenzoyl chloride with piperidin-4-one in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodobenzoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and sodium hypochlorite, with reactions typically conducted at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used, often requiring anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions depending on the specific nucleophile.
Major Products Formed:
Oxidation: Iodic acid derivatives.
Reduction: Piperidin-4-amine derivatives.
Substitution: Derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
1-(3-Iodobenzoyl)piperidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Iodobenzoyl)piperidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used, and further research is often required to elucidate the precise pathways involved.
Comparison with Similar Compounds
1-(3-Iodobenzoyl)piperidin-4-one is similar to other iodobenzoyl derivatives and piperidin-4-one compounds. its unique iodine substitution provides distinct chemical properties and reactivity compared to its analogs. Some similar compounds include:
1-(4-Iodobenzoyl)piperidin-4-one
1-(2-Iodobenzoyl)piperidin-4-one
1-(3-Iodobenzoyl)pyrrolidin-4-one
Properties
IUPAC Name |
1-(3-iodobenzoyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c13-10-3-1-2-9(8-10)12(16)14-6-4-11(15)5-7-14/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDGQAHROPUDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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